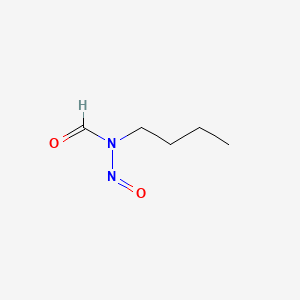

N-Butyl-N-nitrosoformamide

Description

Structure

3D Structure

Properties

CAS No. |

14300-10-8 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N-butyl-N-nitrosoformamide |

InChI |

InChI=1S/C5H10N2O2/c1-2-3-4-7(5-8)6-9/h5H,2-4H2,1H3 |

InChI Key |

LYTFOMMQXICLRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C=O)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of N Nitrosamides

Classical Nitrosation Procedures for N-Nitrosamide Synthesis

The traditional methods for synthesizing N-nitrosamides primarily involve the reaction of an N-alkylamide with a nitrosating agent.

The fundamental reaction for forming N-nitrosamides is the nitrosation of a corresponding N-substituted amide. usp.org In the case of N-Butyl-N-nitrosoformamide, the precursor is N-butylformamide. The process involves an electrophilic attack on the nitrogen atom of the amide by a nitrosating species. impactfactor.org This reaction is applicable to secondary amides, and various reagents have been developed to achieve this transformation under different conditions. thieme-connect.com

The success of classical nitrosation hinges on the choice of the nitrosating agent and the reaction environment.

Nitrous Acid: The most common and traditional method involves the use of nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.orgrsc.org The highly acidic conditions facilitate the formation of the nitrosonium cation (N=O⁺), the active electrophile that reacts with the amide. nih.gov

Nitrogen Oxides: Various oxides of nitrogen, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), are effective nitrosating agents. rsc.org For instance, N₂O₄ supported on cross-linked polyvinylpyrrolidone (B124986) (PVP) has been used as a solid, stable, and selective reagent for the N-nitrosation of secondary amides under mild, heterogeneous conditions in dichloromethane (B109758). thieme-connect.com

Other Reagents: Other classical reagents include nitrosyl halides (e.g., nitrosyl chloride, NOCl) and nitrosonium salts like nitrosonium tetrafluoroborate (B81430) (NOBF₄). rsc.org In some protocols, formaldehyde (B43269) has been shown to catalyze the nitrosation of secondary amines by nitrite ions in neutral to basic pH ranges (6.4 to 11.0), a mechanism that could have synthetic applications. nih.gov

Advanced Synthetic Approaches to N-Nitrosamides

Modern organic synthesis has sought to overcome the limitations of classical methods, such as harsh acidic conditions and the use of unstable reagents. These advanced approaches offer milder conditions, greater efficiency, and improved safety profiles.

A significant advancement in the synthesis of N-nitrosamides is the use of tert-butyl nitrite (TBN). TBN has emerged as a versatile and efficient reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides. organic-chemistry.orgnih.govacs.org This method is advantageous due to its mild reaction conditions, short reaction times, and broad substrate scope. nih.govacs.org The byproducts of the reaction are generally environmentally benign, such as t-butanol. organic-chemistry.org

A particularly noteworthy development is the use of tert-butyl nitrite (TBN) for nitrosation under solvent-free conditions. This approach is aligned with the principles of green chemistry, minimizing waste and avoiding the use of potentially hazardous organic solvents. researchgate.netrsc.org The reaction between an N-alkyl amide and TBN can proceed at room temperature, providing the desired N-nitrosoamide in excellent yields. organic-chemistry.org This method has been demonstrated to be effective for a variety of secondary amides, showcasing its broad applicability. researchgate.netresearchgate.net

Below is a table summarizing the results for the TBN-mediated synthesis of various N-nitrosoamides from their corresponding N-alkyl amides under solvent-free conditions.

Table 1: Synthesis of N-Nitrosoamides using TBN under Solvent-Free Conditions

| Entry | N-Alkyl Amide Substrate | Product (N-Nitrosoamide) | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | N-Methylbenzamide | N-Methyl-N-nitrosobenzamide | 94 | 1.5 |

| 2 | N-Ethylbenzamide | N-Ethyl-N-nitrosobenzamide | 92 | 2.0 |

| 3 | N-Propylbenzamide | N-Propyl-N-nitrosobenzamide | 90 | 2.0 |

| 4 | N-Butylbenzamide | N-Butyl-N-nitrosobenzamide | 91 | 2.0 |

| 5 | N-Benzylbenzamide | N-Benzyl-N-nitrosobenzamide | 95 | 1.0 |

| 6 | N-Phenylbenzamide | N-Phenyl-N-nitrosobenzamide | 97 | 1.0 |

Data adapted from research findings on TBN-mediated nitrosation of amides. organic-chemistry.org

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and control over reaction parameters. While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles have been successfully applied to the synthesis of related nitroso compounds. nih.govnih.gov

A flow-based system for nitrosation would typically involve pumping a solution of the N-alkylamide precursor and the nitrosating agent (such as TBN) through a temperature-controlled reactor coil. nih.gov This approach allows for precise control of residence time and temperature, minimizing the formation of impurities and safely handling potentially unstable intermediates or products like N-nitrosamides. The scalability of such a process allows for the efficient production of gram quantities of the target compound. nih.gov The application of continuous flow technology to TBN-mediated nitrosation is a promising avenue for the industrial synthesis of N-nitrosamides.

Electrochemical Nitrosation of Amine Precursors

The synthesis of N-nitroso compounds, including N-nitrosamides, can be achieved through electrochemical methods, which offer a greener alternative to traditional chemical synthesis by eliminating the need for harsh and toxic redox reagents. cardiff.ac.uk These methods typically involve the electrochemical generation of a nitrosating agent from a precursor, which then reacts with the amine or amide substrate.

Flow electrochemical methods have been developed for the N-nitrosation of secondary amines to produce N-nitrosamines, a class of compounds structurally related to N-nitrosamides. researchgate.netvapourtec.comcolab.ws In these systems, readily available and inexpensive reagents like sodium nitrite are used as the nitrosating source. cardiff.ac.ukresearchgate.netvapourtec.com The process often involves the anodic oxidation of the nitrite ion to generate reactive nitrogen species that can effect nitrosation. researchgate.net For instance, a one-electron anodic oxidation of the nitrite ion can produce nitrogen monoxide (NO•) radicals, which can then lead to the formation of the nitrosating agent dinitrogen trioxide (N₂O₃) or dinitrogen tetroxide (N₂O₄). researchgate.net

A notable advantage of electrochemical synthesis is the ability to perform the reaction under mild conditions, at ambient temperatures, and without the need for strong acids or additional supporting electrolytes. cardiff.ac.ukresearchgate.net For example, using a solution of the amine precursor in acetonitrile (B52724) and an aqueous solution of sodium nitrite has been shown to be effective. cardiff.ac.ukresearchgate.net The electrolysis can be carried out in an undivided cell using graphite (B72142) and nickel electrodes as the anode and cathode, respectively. cardiff.ac.uk

Another electrochemical approach utilizes nitromethane (B149229) (CH₃NO₂) as the nitrosating reagent under metal-free and oxidant-free conditions to produce various N-nitroso organic compounds from secondary amines in good to excellent yields. rsc.org While these methods have been predominantly demonstrated for the synthesis of N-nitrosamines from secondary amines, the underlying principles of electrochemically generating a potent nitrosating agent in situ are applicable to the nitrosation of amide precursors like N-butylformamide to form this compound.

Table 1: Examples of Electrochemical Nitrosation Conditions for Secondary Amines

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Nitrosating Source | Sodium Nitrite | Nitromethane |

| Reaction Type | Flow electrochemistry | Batch electrochemistry |

| Electrodes | Graphite (anode), Nickel (cathode) | Not specified |

| Solvent | Acetonitrile/Water | Not specified |

| Conditions | Constant current, ambient temperature | Metal-free, oxidant-free |

| Key Feature | No additional electrolyte needed | Good to excellent yields |

This table summarizes conditions reported for the electrochemical nitrosation of secondary amines, which can be considered as a model for the synthesis of N-nitrosamides. cardiff.ac.ukresearchgate.netrsc.org

Mechanistic Investigations of N-Nitrosamide Formation

The formation of N-nitrosamides is a nuanced process that differs significantly from the nitrosation of amines. psu.edu The presence of the carbonyl group adjacent to the nitrogen atom in amides decreases the nucleophilicity of the nitrogen lone pair, making amides less reactive towards nitrosating agents than amines. usp.org Consequently, the conditions required for the N-nitrosation of amides are generally harsher. sci-hub.se

Role of Specific Nitrosating Agents

A variety of nitrosating agents can be employed for the synthesis of N-nitroso compounds. These agents are essentially carriers of the nitrosonium ion (NO⁺). cardiff.ac.uk The choice of nitrosating agent is critical, as its electrophilicity must be sufficient to react with the less nucleophilic amide nitrogen. sci-hub.se Common nitrosating agents include:

Nitrous acid (HNO₂): Typically formed in situ from sodium nitrite under acidic conditions. cardiff.ac.uk While effective for amines, its reactivity may be insufficient for amides under mild conditions. sci-hub.se

Dinitrogen trioxide (N₂O₃) and Dinitrogen tetroxide (N₂O₄): These are more powerful nitrosating agents. cardiff.ac.uksci-hub.se N₂O₃ is in equilibrium with nitrous acid in acidic solutions. nih.gov

Nitrosyl halides (XNO): These are also highly reactive nitrosating agents. cardiff.ac.uk

Nitrosonium tetrafluoroborate (NOBF₄): A powerful, yet hazardous, nitrosating agent. cardiff.ac.uk

For the nitrosation of amides, which are less reactive, stronger nitrosating agents or more forcing conditions are often necessary. sci-hub.se For instance, N-nitrosation of amides has been carried out using sodium nitrite in neat organic acids like acetic acid/acetic anhydride (B1165640) or formic acid. sci-hub.se Kinetic studies on the nitrosation of N-benzylpivalamides have been conducted using gaseous N₂O₄ in organic media. sci-hub.se

Kinetics of N-Nitrosation Reactions

The kinetics of N-nitrosation of amides are distinct from those of amines. psu.edu For amine nitrosation, the rate-determining step is typically the reaction between the nitrosating agent and the amine substrate. psu.edu In contrast, for the N-nitrosation of amides, the mechanism often involves a rapid initial nitrosation step followed by a slow proton transfer from the protonated nitrosoamide intermediate. psu.edu

This mechanistic feature is supported by several experimental observations from studies on model amide compounds:

General Base Catalysis: The reaction rate is accelerated by the presence of bases. In studies with ethyl N-ethylcarbamate and N,N'-dimethylurea, catalysis was observed with bases having pKa values in the range of 0.6-4.6. psu.edu

Primary Solvent Isotope Effects: A significant primary solvent isotope effect (e.g., kH/kD of 5.5 for ethyl N-ethylcarbamate) indicates that a proton transfer is part of the rate-controlling step. psu.edu

The proposed mechanism suggests that nitrosation may initially occur at the more nucleophilic carbonyl oxygen atom to form an O-nitroso intermediate. This is followed by a slow proton transfer and a subsequent rapid internal rearrangement to yield the thermodynamically more stable N-nitrosoamide. psu.edu

Influence of Reaction Environment (e.g., pH, Catalysts)

The reaction environment, particularly pH and the presence of catalysts, plays a pivotal role in the formation of N-nitrosamides.

pH: The nitrosation of amides is highly pH-dependent. Acidic conditions are generally required to generate the active nitrosating species from nitrite. sci-hub.se The optimal pH for nitrosation with nitrous acid is typically in the range of 3-4. usp.orgusp.org At a pH greater than 7, the risk of nitrosation is considered significantly lower, although not entirely absent. usp.orgusp.org However, the stability of the resulting N-nitrosamide must also be considered, as some are unstable and may decompose under certain pH conditions. usp.org

Catalysts: The rate of N-nitrosation can be significantly influenced by catalysts. As mentioned, the reaction is subject to general base catalysis, where bases facilitate the rate-limiting proton transfer step. psu.edu Electrophiles can also accelerate N-nitrosation reactions through various mechanisms. nih.gov For instance, transition metal centers can activate nitrite under non-acidic conditions to form nitrosatively active intermediates. nih.gov Furthermore, activated carbon has been shown to catalyze the formation of N-nitrosamines from secondary and tertiary amines, potentially through the promotion of nitrosative cleavage or by generating reactive nitrogen species on its surface. researchgate.net

Participation of Carbonyl Compounds in Formation Pathways

The presence of external carbonyl compounds, particularly formaldehyde, can significantly enhance the rate of N-nitrosamine formation, and similar pathways may be relevant for N-nitrosamides. nih.govmtu.eduacs.org This is especially true under neutral to basic conditions where traditional nitrosation is less favorable. nih.govusp.orgacs.org

The proposed mechanism involves the initial reaction of the amine (or amide) with the carbonyl compound to form a carbinolamine intermediate. nih.govacs.org This intermediate can then dehydrate to form a highly reactive iminium ion. nih.govacs.org

Under neutral and basic conditions, the iminium ion is the dominant intermediate and can react readily with nitrite to form the N-nitroso compound. nih.govmtu.edu

Under acidic conditions, the carbinolamine itself can be the major contributor to the enhanced formation of the N-nitroso compound, likely by reacting with N₂O₃. nih.govmtu.edu

Studies have shown that formaldehyde has a much stronger enhancing effect than other carbonyl compounds like acetaldehyde, while acetone (B3395972) and benzaldehyde (B42025) show little to no effect. nih.govacs.org This is attributed to formaldehyde being a stronger electrophile with less steric hindrance, leading to higher concentrations of the reactive carbinolamine and iminium ion intermediates. nih.govacs.org

Table 2: Effect of Carbonyl Compounds on N-Nitrosamine Formation Rate

| Carbonyl Compound | Enhancing Effect | Probable Reason |

|---|---|---|

| Formaldehyde | Strong enhancement (5-152 fold at pH 7) | High electrophilicity, low steric hindrance |

| Acetaldehyde | Slight enhancement | Lower electrophilicity than formaldehyde |

| Acetone | No significant effect | Steric hindrance and lower electrophilicity |

| Benzaldehyde | No significant effect | Steric hindrance and lower electrophilicity |

This table is based on data for N-nitrosamine formation and illustrates the catalytic role of different carbonyl compounds. nih.govacs.org

Spectroscopic and Structural Characterization of N Butyl N Nitrosoformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound in solution. Analysis of ¹H, ¹³C, and ¹⁵N spectra would provide a complete picture of the compound's atomic connectivity and electronic structure.

Proton (¹H) NMR Analysis for Proton Environments and Conformation

A ¹H NMR spectrum of N-Butyl-N-nitrosoformamide would be expected to show distinct signals for the protons on the n-butyl group and the formyl proton. Due to the restricted rotation around the N-CHO and N-N=O bonds, the presence of syn and anti isomers would likely result in two separate sets of signals for the butyl group protons adjacent to the nitrogen (the α-methylene group), appearing as complex multiplets. The formyl proton would appear as a distinct singlet for each isomer in the downfield region of the spectrum.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would confirm the carbon framework of the molecule. It would be expected to show four distinct signals for the butyl group carbons and one signal for the formyl carbonyl carbon. The chemical shift of the carbonyl carbon would be characteristic of an amide-like environment, influenced by the adjacent nitrogen and nitroso group. Similar to the ¹H NMR, the presence of isomers would likely cause a doubling of the carbon signals, particularly for the carbons closer to the nitrogen atom.

Nitrogen (¹⁵N) NMR for Nitrogen Atom Characterization and Isomer Identification

¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of nitrogen atoms. wikipedia.org A spectrum of this compound would show two distinct signals corresponding to the two nitrogen atoms in the N-nitroso group (-N-N=O). The chemical shifts would be characteristic of a nitrosamine (B1359907), with the nitrogen atom of the N=O group resonating at a significantly different frequency than the central nitrogen atom. researchgate.nethuji.ac.il The presence of syn and anti conformers would be readily identifiable by separate sets of nitrogen signals for each isomer. researchgate.net

Conformational Studies via NMR (e.g., Syn/Anti Isomers)

The partial double bond character of the N-N and N-C bonds in the N-nitrosoformamide moiety restricts free rotation, leading to the existence of planar syn and anti geometric isomers. These isomers are expected to be observable and distinguishable by NMR at room temperature. The relative populations of the two isomers could be determined by integrating the corresponding signals in the ¹H, ¹³C, or ¹⁵N NMR spectra.

Vibrational Spectroscopy (Infrared, IR)

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would be dominated by absorptions from the carbonyl and nitroso groups. Key characteristic vibrations would include:

C=O Stretching: A strong absorption band typical for an amide carbonyl, expected in the region of 1670-1750 cm⁻¹.

N=O Stretching: A characteristic strong band for the nitroso group, typically appearing in the 1400-1500 cm⁻¹ range. pw.edu.pl

N-N Stretching: A stretching vibration for the nitrogen-nitrogen single bond, generally found between 1000-1150 cm⁻¹. pw.edu.pl

C-H Stretching: Absorptions from the butyl group's alkyl C-H bonds would be observed around 2850-2960 cm⁻¹.

Structural Insights from IR Spectra

The most significant vibrations are associated with the nitroso (N=O) and amide (C=O) groups. The N=O stretching vibration in nitrosamines typically appears as two distinct bands. One strong band is found in the region of 1408–1486 cm⁻¹, corresponding to the non-associated N=O group. pw.edu.pl Another broader and often strong band, sometimes with multiple peaks, is observed between 1265–1346 cm⁻¹, which is attributed to the N=O stretching in associated (dimeric) forms of the molecule. pw.edu.pl The N-N stretching vibration gives rise to a strong band in the 1052–1106 cm⁻¹ range. pw.edu.pl The presence of the formyl group introduces a strong carbonyl (C=O) absorption, which for amides typically falls in the 1650-1690 cm⁻¹ range.

Key expected IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N=O Stretch (monomer) | N-Nitroso (-N-N=O) | 1410 - 1490 | Strong |

| N=O Stretch (dimer) | N-Nitroso (-N-N=O) | 1260 - 1350 | Strong, Broad |

| C=O Stretch | Formyl (-C(O)H) | 1650 - 1690 | Strong |

| N-N Stretch | Nitrosamine (-N-N=O) | 1050 - 1110 | Strong |

| C-N Stretch | Amide (O=C-N) | 1100 - 1300 | Medium-Strong |

This table presents predicted data based on characteristic frequencies for N-nitrosamines and amides. pw.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-nitrosamides, like other nitroso compounds, exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. pw.edu.plresearchgate.net

N-nitrosamides and related N-nitroso compounds consistently show two distinct absorption bands. pw.edu.plresearchgate.net

A high-intensity band around 230-235 nm. This absorption is attributed to a π → π* electronic transition within the N-N=O chromophore. It has a high molar absorptivity (log ε ≈ 4). pw.edu.pl

A low-intensity band at higher wavelengths, typically between 330-375 nm. This band is due to a forbidden n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms of the nitroso group. researchgate.net It is characterized by a much lower molar absorptivity (log ε ≈ 2). pw.edu.pl The position of this second band can be influenced by the solvent and the substituents attached to the nitrogen atom.

The following table details the typical UV-Vis absorption characteristics for non-aromatic nitrosamines, which are directly comparable to this compound.

| Compound | Solvent | λmax 1 (nm) (π → π) | log ε | λmax 2 (nm) (n → π) | log ε |

| N-Nitrosodimethylamine | Ethanol | 230 | 3.83 | 345 | 2.06 |

| Cyclotrimethylenetrinitrosamine | Ethanol | 233 | 4.14 | 374 | 2.23 |

| Di-N-nitrosopentamethylenetetramine | Ethanol | 228 | 4.14 | 366 | 2.10 |

Data sourced from Piskorz, M. & Urbański, T. (1956). pw.edu.pl

The observed UV-Vis absorption bands are directly related to the electronic structure of the N-nitrosamide functional group, >N-N=O. This group contains π-electrons (in the N=O double bond) and non-bonding (n) lone pair electrons on both the nitrogen and oxygen atoms.

The high-energy absorption around 230 nm corresponds to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is an allowed transition, hence the high intensity.

The lower-energy absorption in the 330-375 nm range corresponds to the promotion of a non-bonding electron (from an n orbital) to a π* antibonding orbital. This n → π* transition is electronically forbidden, which explains its significantly lower intensity. researchgate.net The presence of this low-intensity band at longer wavelengths is a hallmark of the nitroso chromophore and is responsible for the pale yellow color of many nitrosamines and nitrosamides. nih.gov The electronic structure is best described as a resonance hybrid, which contributes to the electronic transitions observed:

N–N=O ↔ >N⁺=N–O⁻

This resonance delocalizes the electrons across the functional group and influences the energy levels of the molecular orbitals involved in the UV-Vis absorptions. pw.edu.pl

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like many nitrosamines. kirj.eegcms.cz In this technique, the sample is first vaporized and separated based on its boiling point and polarity on a gas chromatography column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). researchgate.net

Under EI, N-nitrosamides undergo characteristic fragmentation. Aliphatic nitrosamines are generally characterized by the presence of a molecular ion (M⁺•) peak, though it can be weak. A common and diagnostic fragmentation pathway is the loss of the •NO radical (30 Da), leading to a prominent fragment ion. nih.govnih.gov Another typical fragmentation is α-cleavage, where the bond adjacent to the nitrogen atom breaks, which is a characteristic fragmentation pattern for aliphatic amines. nih.gov For this compound (MW: 130.15), key expected fragments would include:

| m/z Value | Ion Identity | Fragmentation Pathway |

| 130 | [C₅H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 100 | [C₅H₁₀NO]⁺ | Loss of •NO |

| 87 | [C₄H₉N₂O]⁺ | Loss of •CH₃ (from butyl chain) |

| 73 | [C₄H₉N]⁺• | α-Cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation |

This table presents predicted data based on general fragmentation patterns of N-nitrosamines and nitrosamides. nih.gov

For less volatile or thermally labile compounds, liquid chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice. rsc.orgplasmion.com ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov This is particularly useful for unequivocally determining the molecular weight of the analyte. rsc.orglcms.cz

When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent [M+H]⁺ ion can be induced to obtain structural information. For protonated nitrosamines, a characteristic loss of the NO radical (30 Da) is a primary fragmentation pathway observed in MS/MS experiments. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HR-MS), often performed using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). lcms.cznih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound ([M+H]⁺), HR-MS would detect an ion with a precise m/z value corresponding to the formula C₅H₁₁N₂O₂⁺, confirming its elemental composition and distinguishing it from any potential isobaric interferences. nih.gov

| Technique | Ionization | Typical Ion Observed | Key Information Provided |

| ESI-MS | Soft (Electrospray) | [M+H]⁺ (m/z 131.0764) | Molecular Weight Confirmation |

| ESI-MS/MS | Collision-Induced | Fragment ions (e.g., loss of NO) | Structural Elucidation |

| HR-MS | Electrospray | C₅H₁₁N₂O₂⁺ (m/z 131.0764) | Elemental Formula Determination |

This table summarizes the application of ESI-MS and HR-MS for the analysis of this compound. nih.govlcms.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the detection and quantification of N-nitroso compounds, offering high sensitivity and selectivity. researchgate.netshimadzu.com The methodology combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise detection and structural elucidation provided by tandem mass spectrometry. rsc.org

Chromatographic Separation

The separation of this compound would typically be achieved using reverse-phase chromatography. A C18 column is commonly employed for the analysis of various N-nitrosamines, providing effective separation based on polarity. lcms.cz Given the structure of this compound, which includes a polar formamide (B127407) group and a nonpolar butyl chain, a gradient elution method is generally preferred.

The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), with a small amount of an acidifier like formic acid. lcms.czsciex.com The formic acid helps to improve peak shape and promote ionization in the mass spectrometer source. A typical gradient would start with a higher percentage of the aqueous phase, gradually increasing the organic phase concentration to elute the compound from the column.

The following table outlines typical liquid chromatography parameters that would be suitable for the analysis of this compound, based on established methods for similar analytes.

| Parameter | Value |

| HPLC System | UHPLC/HPLC |

| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

Mass Spectrometric Detection

For detection, the mass spectrometer is typically operated in positive ionization mode, using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). APCI can be particularly effective for less polar, small molecules like many nitrosamines. shimadzu.comsciex.com High-resolution mass spectrometry (HRMS) can also be employed to increase specificity and confirm the elemental composition of detected ions. rsc.org

In tandem mass spectrometry (MS/MS), the protonated molecule of this compound, [M+H]⁺, would be selected as the precursor ion in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions, which are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.

Fragmentation Pattern

The fragmentation of N-nitrosamides is characterized by the rupture of the bond between the carbonyl group and the nitrogen atom. nih.gov Additionally, a common fragmentation pathway for N-nitroso compounds is the neutral loss of the nitroso group (•NO, 30 Da). researchgate.net

For this compound (C₅H₁₀N₂O₂, Molecular Weight: 130.15 g/mol ), the expected precursor ion in positive mode would be [M+H]⁺ at m/z 131.1. Based on established fragmentation patterns for this class of compounds, several diagnostic product ions could be monitored.

The table below details the predicted MS/MS transitions for this compound.

| Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ion | Proposed Neutral Loss | Product Ion (m/z) |

| 131.1 | [C₅H₁₀NOH]⁺ | NO | 101.1 |

| 131.1 | [C₄H₁₀N₂O]⁺ | CHO | 102.1 |

| 131.1 | [C₄H₉]⁺ | CHON₂O | 57.1 |

| 131.1 | [NO]⁺ | C₅H₁₀NO | 30.0 |

These transitions provide a specific and sensitive basis for the development of a quantitative LC-MS/MS method for this compound. The selection of the most abundant and specific product ions would be confirmed through experimental infusion of a reference standard.

Chemical Reactivity and Transformation Mechanisms of N Butyl N Nitrosoformamide

Photochemical Transformations of N-Nitrosamides

The photochemistry of N-nitrosamides, including N-Butyl-N-nitrosoformamide, is characterized by several competing reaction pathways that are initiated by the absorption of ultraviolet light. These transformations are distinct from their thermal decomposition routes and are highly dependent on the reaction conditions. The primary photochemical event is the cleavage of the weak N-N bond. researchgate.net

Upon irradiation with UV light, the principal primary photochemical process for N-nitrosamides is the homolytic fission of the nitrogen-nitrogen bond. researchgate.netacs.org This bond cleavage results in the formation of two radical species: an amidyl radical and a nitric oxide radical (•NO). acs.orgacs.orgnih.gov

The general mechanism for this N-N bond fission can be represented as: R-C(=O)N(R')-N=O + hν → R-C(=O)N(R')• + •NO

This initial fragmentation is a key step that dictates the subsequent chemical pathways and the final product distribution. The formation of the nitric oxide radical has been confirmed in the photolysis of various N-nitroso compounds using trapping agents and EPR spectroscopy. nih.govresearchgate.net Unlike their thermal decomposition, which involves nitrogen-carbonyl bond cleavage, photolysis specifically targets the N-N bond. researchgate.net

In acidic environments, a significant photochemical pathway for N-nitrosamides is the photo-elimination of nitroxyl (B88944) ([NOH]). researchgate.netsfu.ca This reaction is considered a light-catalyzed process and is analogous to the behavior observed in the photolysis of N-nitrosamines under acidic conditions. researchgate.net The process involves the formation of an alkylidenimine, which can then undergo further reactions such as hydrolysis. sfu.ca

For instance, the photolysis of N-nitroso-N-n-butylacetamide in an acetic acid-water solvent system yields n-butanal, which is formed from the secondary hydrolysis of the intermediate imine. sfu.ca This indicates that the photo-elimination of [NOH] is a viable and important transformation pathway for N-alkyl-N-nitrosamides in protic, acidic media.

Denitrosation, the removal of the nitroso group, is another key photochemical reaction of N-nitrosamides. This process can be catalyzed by light and is often facilitated by acidic conditions. researchgate.netusu.edu The reaction leads to the formation of the corresponding secondary amide. sfu.ca

Photolytic denitrosation is believed to proceed through a free-radical mechanism. usu.edu Studies on N-nitrosamides have shown that irradiation with long-wavelength UV light can induce denitrosation, leading to the generation of free radicals. usu.edu The process competes with the photo-elimination of [NOH], and the predominant pathway can be influenced by the specific reaction conditions, such as the solvent and pH. researchgate.netsfu.ca For example, in the photolysis of N-nitroso-N-n-butylacetamide, the corresponding denitrosated product, n-butylacetamide, is formed in significant yield. sfu.ca

The primary photochemical event in N-nitrosamides, N-N bond homolysis, directly generates nitrogen-centered radicals, specifically amidyl radicals. acs.orgnih.gov The formation of these N-centered radicals has been confirmed by spin-trap studies, which distinguish them from the carbon-centered radicals formed from N-nitrosamines following rearrangement. usu.edunih.gov

The generated amidyl radical (R-C(=O)N(R')•) is a key intermediate that can undergo several subsequent reactions, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent or intramolecularly, leading to the formation of the corresponding amide. sfu.ca

Coupling: It can couple with other radicals present in the system. sfu.ca

The nitric oxide radical (•NO) formed alongside the amidyl radical is also a crucial intermediate that can participate in secondary reactions. nih.gov

The photochemical behavior of N-nitrosamides is highly sensitive to the solvent and the acidity of the medium. researchgate.netsfu.ca

Acidity: Acidic conditions generally promote the photo-elimination of [NOH] and light-catalyzed denitrosation. researchgate.netacs.orgsfu.ca For related N-nitrosamines, the rate of photolysis increases with decreasing pH, although the quantum yield can remain constant over a certain pH range before dropping in alkaline conditions. nih.gov The denitrosation of N-nitrosamines is known to be accelerated by nucleophiles in acidic media. nih.govrsc.org

Solvent: The choice of solvent can influence the distribution of products. For example, the photolysis of N-nitroso-N-n-butylacetamide in an acidic aqueous system yields both the photo-elimination product (via hydrolysis to an aldehyde) and the denitrosation product. sfu.ca The presence of solvents that can act as hydrogen donors can facilitate the formation of the amide through hydrogen abstraction by the intermediate amidyl radical.

The following table summarizes the products obtained from the photolysis of a representative N-nitrosamide under different conditions, illustrating these effects.

| Reactant | Conditions | Major Products | Inferred Pathway |

| N-nitroso-N-n-butylacetamide | Acetic acid-water (1:4), 100W Hanovia lamp | n-Butanal (as 2,4-DNPH derivative), n-Butylacetamide | Photo-elimination of [NOH] followed by hydrolysis; Denitrosation |

| N-nitroso-N-n-hexylacetamide | Acetic acid-water (1:4), 100W Hanovia lamp | n-Hexanal (as 2,4-DNPH derivative), n-Hexylacetamide | Photo-elimination of [NOH] followed by hydrolysis; Denitrosation |

Data sourced from studies on N-nitrosamides photolysis. sfu.ca

Thermal Decomposition Pathways of N-Nitrosamides

The thermal decomposition of N-nitrosamides proceeds through mechanisms that are fundamentally different from their photochemical transformations. In contrast to the photolytic N-N bond fission, the thermal pathway for N-nitrosamides is characterized by the cleavage of the nitrogen-carbonyl bond. researchgate.net

This decomposition pathway typically involves a rearrangement to form an intermediate diazoester. This intermediate is unstable and subsequently eliminates molecular nitrogen (N₂) to yield a carbocation and a carboxylate anion, which can then combine to form an ester. researchgate.netwikipedia.org

The general mechanism is as follows: R-C(=O)N(R')-N=O → [R'-N=N-O-C(=O)R] → R'⁺ + N₂ + RCOO⁻ → R'-O-C(=O)R

This mechanism explains the formation of esters from the thermal decomposition of N-nitrosamides. researchgate.net In aqueous environments, the spontaneous decomposition of N-nitrosoureas (a subclass of nitrosamides) is known to generate diazonium or carbenium ions, which are highly reactive electrophilic species. wikipedia.org This reactivity is distinct from base-catalyzed thermal decomposition observed for some N-nitrosamines. aiche.org

Rearrangement Reactions

Intramolecular Rearrangements (e.g., Base-Catalyzed Rearrangements, via Diaziridine Intermediates)

N-nitrosamides can undergo intramolecular rearrangements. Base-catalyzed rearrangements are a known reaction pathway for related amide structures. For example, the ontosight.airesearchgate.net-Wittig rearrangement of 2-benzyloxy-N-butylbenzamides is initiated by a strong base like n-butyllithium. nih.govresearchgate.net This type of rearrangement involves the migration of a group from an adjacent atom.

The formation of diaziridine intermediates is another possibility in the chemistry of related nitrogen compounds. Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and can be formed from carbonyl compounds. nih.gov These strained rings can then undergo further transformations. While a direct link to this compound is not established in the search results, the potential for such rearrangements adds to the complexity of its chemical behavior.

N-Nitrosamides as Synthetic Intermediates and Reagents

N-nitrosamides are valuable synthetic intermediates. researchgate.net Their ability to generate reactive species upon decomposition makes them useful in the synthesis of a wide range of compounds. For example, they have been utilized in the preparation of amides, esters, thioesters, acids, and various heterocyclic compounds. researchgate.net The reactivity of the nitroso group allows for transformations such as transamidation and esterification under suitable conditions. researchgate.net N-nitrosamides can also be precursors to diazo compounds, which are themselves important synthetic building blocks. nih.gov

Acylnitroso Compounds in Hetero-Diels-Alder Cycloadditions

Acylnitroso compounds are highly reactive intermediates that serve as powerful dienophiles in hetero-Diels-Alder (HDA) reactions. researchgate.net These reactions provide a direct and efficient route to synthesize a variety of six-membered heterocyclic compounds, particularly 3,6-dihydro-2H-1,2-oxazines and their derivatives. nih.govnih.gov The high reactivity and versatility of acylnitroso compounds make them valuable tools in organic synthesis for the construction of complex molecules. researchgate.netnih.gov

Generation of Transient Dienophiles

This compound belongs to the class of N-nitrosoamides, which are precursors to acylnitroso compounds. These acylnitroso species are typically transient and generated in situ due to their high reactivity. researchgate.netrsc.org A common method for their generation is the oxidation of the corresponding hydroxamic acids. researchgate.netnih.gov For instance, oxidation of N-hydroxyureas with reagents like sodium or tetraethylammonium (B1195904) periodate (B1199274) produces C-nitrosoformamides, which are transient dienophiles that can be trapped by a suitable diene. rsc.org Other methods to generate these reactive intermediates include the use of Dess-Martin periodinane, hypochlorite, and Swern-Moffat conditions. researchgate.net The in situ generation is crucial as it allows for the immediate participation of the acylnitroso compound in subsequent reactions, such as the hetero-Diels-Alder cycloaddition. researchgate.net

The general scheme for the generation of an acylnitroso compound from a hydroxamic acid precursor is depicted below:

R-CO-NHOH ---[Oxidation]--> R-CO-N=OHydroxamic AcidAcylnitroso Compound

Synthesis of 1,2-Oxazines and Related Heterocycles

The hetero-Diels-Alder reaction between a transient acylnitroso compound and a conjugated diene is a cornerstone for the synthesis of 3,6-dihydro-2H-1,2-oxazines. nih.govnih.gov This [4+2] cycloaddition reaction leads to the formation of a six-membered ring containing both a nitrogen and an oxygen atom. nih.gov The resulting 1,2-oxazine ring is a versatile scaffold that can be further transformed into a variety of other heterocycles and functionalized molecules, including amino alcohols and pyrrolidines. researchgate.netnih.govmdpi.com

The general reaction is as follows:

R-CO-N=O + Diene --> 3,6-dihydro-2H-1,2-oxazineAcylnitroso Compound

The utility of this reaction extends to the synthesis of complex natural products and biologically active molecules. nih.govrsc.org For example, the functionalization of diene-containing natural products has been achieved using this methodology. nih.gov The reaction can also be applied to the synthesis of various substituted 1,2-oxazines by employing different dienes and acylnitroso precursors. nih.govmdpi.com

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The hetero-Diels-Alder reaction of acylnitroso compounds is often characterized by high levels of regioselectivity and stereoselectivity. nih.govnih.gov

Regioselectivity: When an unsymmetrical diene is used, the regioselectivity of the cycloaddition becomes a critical aspect. nih.gov The outcome is influenced by several factors, including the electronic nature of the substituents on both the diene and the dienophile, as well as the reaction conditions. nih.govmdpi.com For example, the reaction of N-acyl-1,2-dihydropyridines with electron-poor acylnitroso species can selectively yield the "inverse" cycloadduct. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the orientation of the cycloaddition. mdpi.commasterorganicchemistry.comchemtube3d.com

| Diene Substituent | Dienophile | Predominant Regioisomer |

| Electron-donating | Acylnitroso | "ortho"-like |

| Electron-withdrawing | Acylnitroso | "meta"-like |

Stereoselectivity: The stereochemical outcome of the nitroso hetero-Diels-Alder reaction is also highly controlled. nih.gov The use of chiral acylnitroso dienophiles, often derived from amino acids, can induce high levels of diastereoselectivity in the cycloaddition. acs.org Similarly, chiral dienes can be employed to achieve asymmetric induction. nih.gov The reaction generally proceeds with high endo-stereoselectivity, a common feature of Diels-Alder reactions. organic-chemistry.org The stereoselectivity can be influenced by the conformational preferences of the transition state. nih.gov

Nitroso-Ene Reactions

In addition to cycloadditions, acylnitroso compounds can participate in ene reactions with alkenes that possess allylic hydrogens. nih.govchemrxiv.org The nitroso-ene reaction is a powerful method for the regioselective and stereoselective functionalization of the allylic position of an alkene, leading to the formation of N-allylhydroxylamines. nih.gov

The reaction is believed to proceed through a stepwise mechanism involving a polarized diradical intermediate. nih.gov This intermediate is stabilized by polar solvents. nih.gov The nitroso-ene reaction has significant synthetic potential for introducing nitrogen functionality into organic molecules. nih.govcapes.gov.br Biocatalytic versions of this reaction have also been developed, utilizing oxidoreductases to generate the acylnitroso species under mild aqueous conditions. chemrxiv.org

C-H Functionalization Directed by the N-Nitroso Moiety

The N-nitroso group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netrsc.org This strategy allows for the selective activation and subsequent functionalization of C-H bonds at positions ortho to the directing group. researchgate.netresearchgate.net For instance, in N-nitrosoanilines, the N-nitroso group can direct the ortho-olefination or ortho-hydroxylation of the aromatic ring using rhodium(III) or palladium(II) catalysts, respectively. researchgate.netresearchgate.net

This approach offers a straightforward route to construct new C-C, C-O, and C-N bonds. researchgate.net The N-nitroso group plays a dual role, acting as both a directing group and an internal oxidant in some catalytic cycles. researchgate.net This methodology has been applied to the synthesis of polymers and complex organic molecules. researchgate.net The development of directing groups for C-H functionalization is an active area of research, with the goal of achieving high selectivity at various positions (ortho, meta, and para). nih.govacs.org

Transformations to Other Functionalized Amides, Esters, and Heterocycles

The cycloadducts obtained from the hetero-Diels-Alder reactions of acylnitroso compounds, namely the 3,6-dihydro-1,2-oxazines, are versatile intermediates that can be transformed into a wide array of other functionalized molecules. nih.gov The rich chemistry of these cycloadducts stems from the presence of multiple functional groups that can be selectively manipulated. nih.gov

Key transformations include:

Cleavage of the N-O bond: This is a common and highly useful transformation, typically achieved through reductive cleavage, to yield valuable γ-amino alcohols. nih.govmdpi.com

Cleavage of the N-acyl bond: This leads to the formation of the parent 1,2-oxazine heterocycle. nih.gov

Cleavage of the C-O bond: This can lead to the formation of various other heterocyclic systems or acyclic compounds. nih.gov

Modification of the double bond: The alkene functionality within the 1,2-oxazine ring can be further functionalized through various reactions. nih.gov

These transformations significantly enhance the synthetic utility of the initial hetero-Diels-Alder reaction, providing access to a diverse range of molecular scaffolds from simple starting materials. nih.gov

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

A thorough review of publicly accessible scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite its classification as a nitrosamide, a class of compounds known for their potential carcinogenic properties, dedicated research focusing on its molecular structure, reactivity, and electronic properties through advanced computational methods appears to be unavailable.

This compound, with the molecular formula C5H10N2O2, is a synthetic chemical that has been used in the production of dyes, pigments, and pharmaceuticals. ontosight.ai Its application in research settings is noted, primarily concerning its mutagenic characteristics. ontosight.ai However, detailed quantum chemical investigations, which are crucial for a fundamental understanding of its behavior at a molecular level, are not present in the current body of scientific publications.

The requested in-depth analysis, encompassing Density Functional Theory (DFT), Ab Initio methods, Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and topological analysis of electron density, could not be compiled. These computational techniques are powerful tools for elucidating molecular geometries, electronic stability, charge distribution, and the nature of chemical bonds.

For instance, Density Functional Theory (DFT) is a widely used method to predict the molecular structure and reactivity of chemical compounds. Similarly, Ab Initio methods , which are based on first principles of quantum mechanics, provide high accuracy for determining electronic properties and stability. nipes.orge3s-conferences.orgresearchgate.net

Molecular Orbital Analysis , including Frontier Molecular Orbital (FMO) theory , offers insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.netresearchgate.netnih.gov The energy gap between these orbitals is a critical parameter for assessing molecular stability. Natural Bond Orbital (NBO) analysis is instrumental in understanding charge transfer and the delocalization of electron density within a molecule, which can be correlated with its stability and reactivity. taylorandfrancis.comcam.ac.ukosti.govresearchgate.netgrafiati.com

Furthermore, the topological analysis of electron density provides a detailed picture of the chemical bonding within a molecule.

While general principles of these computational methods are well-established and have been applied to related compounds such as N-nitrosamines and N-nitrosodimethylamine, specific data, including calculated energies, orbital shapes, bond analyses, and electron density maps for this compound, are absent from the available literature. researchgate.net Consequently, the creation of detailed data tables and an in-depth discussion as per the specified outline is not feasible at this time. Further experimental and computational research is necessary to fill this knowledge void and provide a comprehensive understanding of the chemical and physical properties of this compound.

Computational Chemistry and Theoretical Studies on N Butyl N Nitrosoformamide

Topological Analysis of Electron Density

Atoms In Molecules (AIM) Theory

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are valuable tools in computational chemistry for visualizing and analyzing the extent of electron localization in a molecule. jussieu.frjussieu.frijasret.com These functions provide a chemically intuitive picture of bonding, lone pairs, and atomic shells. ijasret.com Although specific ELF and LOL studies on N-Butyl-N-nitrosoformamide are not extensively documented, research on other organic molecules demonstrates their utility. ijasret.comscispace.com

An ELF analysis of this compound would be expected to show high localization in the regions of the covalent bonds (C-H, C-C, C-N, N-N, N=O) and around the oxygen and nitrogen atoms, corresponding to lone pair electrons. ijasret.comscispace.com The LOL, being closely related to ELF, would provide a complementary perspective on the regions where orbitals are most localized. jussieu.fr These analyses would be instrumental in understanding the electronic structure and identifying the most nucleophilic or electrophilic sites within the molecule. ijasret.com

Below is an illustrative table of the type of data that would be generated from an ELF analysis, based on general principles and studies of similar molecules.

| Molecular Region | Expected ELF Value Range | Interpretation |

| C-H Bonds | ~0.95 - 0.98 | Highly localized covalent bonds |

| C-C Bonds | ~0.90 - 0.95 | Covalent bonds |

| C-N Bond | ~0.85 - 0.90 | Polar covalent bond |

| N-N Bond | ~0.80 - 0.85 | Covalent bond with some delocalization |

| N=O Bond | ~0.90 - 0.95 | Polar double bond |

| Oxygen Lone Pairs | ~0.95 - 0.98 | Highly localized non-bonding electrons |

| Nitrogen Lone Pair | ~0.90 - 0.95 | Localized non-bonding electrons |

Computational Elucidation of Reaction Mechanisms

Computational methods are particularly powerful in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transient species like transition states and intermediates.

Transition State Characterization for Photolysis and Thermolysis

The decomposition of N-nitroso compounds can be initiated by heat (thermolysis) or light (photolysis). rsc.org While specific computational studies on the transition states for the photolysis and thermolysis of this compound are not detailed in the available literature, research on analogous compounds like 3-n-butyl-3-phenyldiazirine provides insights into the types of mechanisms that might be involved. rsc.org Computational transition state analysis for this compound would involve locating the saddle points on the potential energy surface corresponding to bond-breaking and bond-forming events. The geometry, energy, and vibrational frequencies of these transition states would be calculated to understand the activation barriers and the preferred reaction pathways for its decomposition.

Simulation of Reaction Pathways and Energy Profiles

Simulating the reaction pathways for the decomposition of this compound would involve mapping the energetic landscape from reactants to products. This would entail calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profiles would reveal the thermodynamics and kinetics of the decomposition process. Such simulations can help to determine whether the reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step.

Prediction of Intermediate Species

During the decomposition of N-nitroso compounds, various reactive intermediates can be formed. acanthusresearch.com Computational studies can predict the structure and stability of these transient species. For this compound, potential intermediates upon thermolysis or photolysis could include radicals formed by the homolytic cleavage of the N-N bond or ionic species resulting from heterolytic cleavage. Density Functional Theory (DFT) calculations would be a suitable method to optimize the geometries and calculate the energies of these potential intermediates, thereby assessing their likelihood of formation.

Spectroscopic Property Predictions via Computation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of compounds.

DFT calculations have been successfully used to predict the Nuclear Magnetic Resonance (NMR) spectra of various N-nitrosamines. nih.gov These calculations can help in the assignment of signals in experimental spectra, especially for complex molecules or in cases where isomers are present. nih.gov For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the chemical shifts for each unique nucleus in the molecule. Such predictions can be instrumental in confirming the structure of the synthesized compound.

The table below illustrates the kind of data that would be generated from a computational prediction of the ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 160 - 170 |

| N-CH₂ | 40 - 50 |

| -CH₂- | 30 - 40 |

| -CH₂- | 20 - 30 |

| -CH₃ | 10 - 20 |

In addition to NMR spectra, computational methods can also predict vibrational spectra (Infrared and Raman). mdpi.comresearchgate.net By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. researchgate.net

Analytical Method Development for N Butyl N Nitrosoformamide Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating N-Butyl-N-nitrosoformamide from complex matrices. The choice of chromatographic method depends on the analyte's properties and the sample complexity.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like many nitrosamines. researchgate.net Method development for this compound using GC involves optimizing several parameters to achieve efficient separation and sensitive detection.

A key aspect of GC method development is the selection of an appropriate capillary column. A common choice is a DB-5 column (30 m × 0.25 mm × 0.25 µm), which has a stationary phase of 5% phenyl-95% dimethyl polysiloxane. researchgate.net The oven temperature program is another critical parameter that needs to be carefully controlled to ensure the separation of target analytes and prevent their thermal degradation. researchgate.net For instance, a typical temperature program might involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the compounds of interest. researchgate.net

Detectors with high sensitivity and selectivity for nitrogen-containing compounds, such as the Nitrogen-Phosphorus Detector (NPD), reductive Hall detector, or a Thermal Energy Analyzer (TEA), are often preferred for nitrosamine (B1359907) analysis. epa.gov The TEA detector is particularly specific for nitrosamines as it detects the nitric oxide released upon pyrolysis of the N-nitroso group. nih.gov Sample preparation for GC analysis often involves extraction with a suitable solvent like dichloromethane (B109758), followed by cleanup steps to remove interfering substances. epa.gov

Detailed findings from various studies highlight the successful application of GC for nitrosamine analysis. For example, a validated GC-FID method was developed for the determination of seven volatile nitrosamines in meat products, demonstrating good separation and sensitivity. researchgate.net Another study details a GC-MS method for quantifying N-nitrosoproline in human urine, showcasing the reliability of GC-based methods for biological samples. nih.gov

Table 1: Exemplary GC Method Parameters for Nitrosamine Analysis

| Parameter | Setting | Reference |

| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) | researchgate.net |

| Injector Temperature | 200 - 250°C | epa.gov |

| Oven Program | Optimized for compound separation | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Detector | Nitrogen-Phosphorus Detector (NPD), Thermal Energy Analyzer (TEA) | epa.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. The development of an HPLC method for this compound requires careful optimization of the stationary phase, mobile phase composition, and detector settings.

Reversed-phase HPLC is a commonly employed mode for the separation of nitrosamines. scirp.orgrsc.org A C18 column is a popular choice for the stationary phase, providing good retention and separation of moderately polar compounds. scirp.orgrsc.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). scirp.org Gradient elution, where the mobile phase composition is changed during the run, is often used to achieve optimal separation of multiple analytes with varying polarities within a reasonable timeframe. scirp.org

UV detection is a common method for quantifying nitrosamines after HPLC separation, with the detection wavelength optimized for maximum absorbance of the target analyte. scirp.org For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer. rsc.org

Research has demonstrated the successful development of rapid and validated RP-HPLC methods for the determination of volatile N-nitrosamines in various matrices, including meat products. scirp.org These methods often involve a strategic experimental approach to optimize chromatographic conditions for efficient separation. scirp.org

Table 2: Typical HPLC Method Parameters for Nitrosamine Analysis

| Parameter | Setting | Reference |

| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) | scirp.org |

| Mobile Phase | Gradient of 10 mM ammonium (B1175870) hydroxide (B78521) (pH 8.9) and acetonitrile | scirp.org |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | UV at 231 nm | scirp.org |

| Run Time | ~10 minutes | scirp.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the analysis of this compound and other nitrosamines, UHPLC methods provide enhanced sensitivity and throughput. researchgate.netnih.gov A typical UHPLC setup for nitrosamine analysis would involve a sub-2 µm particle size column, such as a Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm), and a mobile phase consisting of a gradient of water and methanol with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. lcms.cz

The higher efficiency of UHPLC columns allows for faster separations without compromising resolution, making it an attractive option for routine analysis of a large number of samples. researchgate.netnih.gov The coupling of UHPLC with high-resolution mass spectrometry has been shown to be a powerful tool for the selective and robust analysis of nitrosamines in various matrices, including water and pharmaceutical products. researchgate.netthermofisher.com

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is an indispensable tool for the confirmation and quantification of this compound, providing high selectivity and sensitivity.

Single Quadrupole and Triple Quadrupole (MS/MS) Approaches

Single quadrupole mass spectrometers can be used for the detection of this compound, often in selected ion monitoring (SIM) mode to enhance selectivity. However, for complex matrices, co-eluting interferences can be a challenge.

Triple quadrupole mass spectrometry (MS/MS) offers significantly improved selectivity and sensitivity through multiple reaction monitoring (MRM). nih.gov In this technique, the first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) then selects a specific fragment ion for detection. nih.gov This process minimizes background noise and provides a high degree of confidence in the identification and quantification of the target analyte. nih.gov

The development of LC-MS/MS methods is crucial for the trace-level detection of nitrosamines in various samples, including food and pharmaceuticals. thermofisher.comnih.gov These methods have been successfully applied to quantify multiple nitrosamine impurities in drug products, demonstrating their robustness and sensitivity. thermofisher.com

High-Resolution Accurate Mass Spectrometry (HR-MS)

High-Resolution Accurate Mass Spectrometry (HR-MS) provides the ability to measure the mass of an ion with very high precision, allowing for the determination of the elemental composition of the analyte. researchgate.netfda.gov This is a powerful tool for the unambiguous identification of this compound, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. fda.gov

Orbitrap-based mass spectrometers are a common type of HR-MS instrument used for nitrosamine analysis. lcms.czthermofisher.com These instruments can be operated in full-scan mode to acquire data for all ions within a specified mass range or in targeted modes like parallel reaction monitoring (PRM) for enhanced sensitivity and selectivity. thermofisher.com The high resolving power of these instruments allows for the differentiation of target analytes from matrix components with very similar masses. researchgate.net

The U.S. Food and Drug Administration (FDA) has developed and validated LC-HRMS methods for the detection and quantification of various nitrosamine impurities in drug products, highlighting the importance of this technique for regulatory purposes. fda.gov These methods have demonstrated the ability to detect nitrosamines at very low levels (parts per billion), ensuring the safety of pharmaceutical products. fda.govfda.gov

Table 3: Comparison of Mass Spectrometric Techniques

| Technique | Principle | Advantages |

| Single Quadrupole MS | Filters ions based on their mass-to-charge ratio. | Simple, cost-effective. |

| Triple Quadrupole MS (MS/MS) | Selects a precursor ion, fragments it, and selects a specific product ion for detection. nih.gov | High selectivity and sensitivity, excellent for quantification. nih.gov |

| High-Resolution Accurate Mass Spectrometry (HR-MS) | Measures the mass of ions with high precision, allowing for elemental composition determination. researchgate.netfda.gov | Unambiguous identification, high selectivity, suitable for unknown screening. researchgate.netfda.gov |

Ionization Modes (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

For the analysis of N-nitroso compounds by liquid chromatography-mass spectrometry (LC-MS), the choice of ionization source is critical and depends on the analyte's properties.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile, and large molecules. It is often the method of choice for complex nitrosamines or nitrosamine drug substance-related impurities (NDSRIs). lcms.cz ESI can be susceptible to ion suppression from matrix components, which can affect sensitivity. mac-mod.com

Atmospheric Pressure Chemical Ionization (APCI) is generally preferred for less polar, more volatile, and thermally stable small molecules that weigh less than 1500 Da. plasmion.comnih.gov Many simple N-nitrosamines provide a better response with APCI compared to ESI, as APCI is less prone to matrix effects and can handle higher flow rates. nih.govresearchgate.net For many low-mass nitrosamines, APCI is considered the preferential ionization mode, providing improved sensitivity. lcms.czmac-mod.com Studies comparing the two sources for nitrosamine analysis have shown that APCI can yield signal intensities three to four times higher than ESI. nih.gov

Given the structure of this compound, it would likely be considered a small molecule. Its polarity and thermal stability would be key factors in determining the optimal ionization source. However, without specific experimental data, the choice between ESI and APCI remains theoretical.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for the trace-level quantification of N-nitroso compounds due to their high sensitivity and selectivity.

GC-MS/MS and LC-MS/MS for Enhanced Selectivity and Sensitivity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is highly effective for the analysis of volatile and thermally stable nitrosamines. labrulez.com The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for detection at parts-per-billion (ppb) levels or lower. edqm.eushimadzu.com For compounds with labile chemical bonds, such as nitrosamines, "soft" ionization techniques like chemical ionization (CI) or the use of lower electron energy (e.g., 40 eV) in electron ionization (EI) can be employed to preserve the precursor ion for MS/MS analysis. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that can analyze a wider range of N-nitroso compounds, including those that are non-volatile or thermally labile. lcms.cz It is considered a benchmark solution for quantifying all types of nitrosamines. lcms.cz The coupling of LC with a tandem mass spectrometer allows for the separation of target analytes from complex matrices, followed by highly selective and sensitive detection. researchgate.netchromatographyonline.com Methods have been developed for the simultaneous analysis of multiple nitrosamines in various matrices, including pharmaceutical products and water, with detection limits in the nanogram-per-liter (ng/L) range. chromatographyonline.comlcms.cz

A specific analytical method for N-nitrosamides has been developed that relies on their chemical reactivity. This procedure involves the treatment of the N-nitrosamide with alkali to generate a non-polar diazoalkane, which is then trapped by a scavenger reagent. The resulting ester is subsequently analyzed by gas-liquid chromatography using a Thermal Energy Analyzer (TEA), a detector highly specific for N-nitroso compounds. nih.gov This approach highlights the unique chemical properties of nitrosamides that can be exploited for their analysis.

Sample Preparation and Clean-up Methodologies (e.g., Solid Phase Extraction, Disposable Pipette Extraction)

Effective sample preparation is crucial to remove interfering matrix components and concentrate the target analytes prior to instrumental analysis.

Solid Phase Extraction (SPE): SPE is a widely used and robust technique for the extraction and clean-up of N-nitrosamines from diverse matrices such as food, water, and pharmaceutical preparations. acs.orgacs.org Various sorbents are used, including activated coconut charcoal and polymeric resins, depending on the specific application. acs.orgthermofisher.com For example, U.S. EPA Method 521 utilizes coconut carbon SPE cartridges for the analysis of nitrosamines in drinking water. thermofisher.com Tandem SPE, using multiple cartridges with different sorbents like Extrelut and Florisil, can provide enhanced cleanup by removing different types of interferences, such as fats. acs.orgacs.org

Disposable Pipette Extraction (DPX): DPX is a newer, miniaturized form of SPE that offers a rapid, cost-effective, and environmentally friendly alternative for sample preparation. rsc.org Based on the principle of dispersive solid-phase extraction, it involves a dynamic mixing of the sample with the sorbent contained within a pipette tip, allowing for fast and efficient extraction and sample clean-up. rsc.org A DPX method followed by HPLC-MS analysis has been developed for determining nitrosamines in medicines, achieving high recovery in approximately four minutes while significantly reducing solvent consumption. rsc.org

Spectroscopic Techniques for Quantitative Analysis

While mass spectrometry-based methods are dominant for trace-level quantification, other spectroscopic techniques can be employed, often in conjunction with chromatography.

UV-Visible Spectroscopy: N-nitrosamines typically exhibit UV absorption maxima in the range of 230-235 nm and a weaker absorption between 330-375 nm. HPLC with a Diode Array Detector (DAD) can be used for analysis, providing UV absorption spectra that can aid in identification. glsciences.com Another approach involves the photohydrolysis of the N-NO bond using UV light, which releases nitrite (B80452). The nitrite can then be detected colorimetrically using the Griess reaction, providing a method for the determination of total N-nitrosamines. qascf.com

Coulometric Mass Spectrometry (CMS): A novel strategy for the absolute quantification of N-nitrosamines without the use of standards has been developed using CMS. nih.govresearchgate.netacs.orgnih.gov In this method, the N-nitrosamine is chemically reduced to an electrochemically active hydrazine, which is then quantified by CMS. This approach has demonstrated high sensitivity and accuracy for various nitrosamines. nih.govacs.orgnih.gov

Degradation Pathways and Environmental Fate of N Nitrosamides

Abiotic Degradation Processes

The abiotic degradation of N-nitrosamides is primarily driven by their inherent chemical instability, particularly in aqueous environments. Processes such as photolysis, oxidation, and hydrolysis contribute significantly to their transformation and breakdown in the environment.

Photolytic Degradation in Aquatic Environments

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)

Oxidative degradation, particularly through reactions with highly reactive species like hydroxyl radicals (•OH), is a significant pathway for the breakdown of N-nitroso compounds. nih.govmtu.edumdpi.com Advanced oxidation processes (AOPs) that generate hydroxyl radicals are effective in destroying nitrosamines in water. nih.govmtu.edu The reaction of hydroxyl radicals with nitrosamines can proceed via several mechanisms, including hydrogen atom abstraction from the alkyl chains or addition of the radical to the nitrogen atoms. nih.govmdpi.com For N-nitrosodimethylamine (NDMA), the reaction with hydroxyl radicals is a dominant oxidation pathway. nih.gov Oxidation of nitrosamines can also lead to the formation of the corresponding nitramines. nih.gov Given the reactivity of the N-nitroso group, it is expected that N-nitrosamides would also be susceptible to oxidative degradation by hydroxyl radicals, although specific rate constants for N-butyl-N-nitrosoformamide are not documented in the available literature.

Hydrolytic Degradation Pathways

N-nitrosamides are known to be unstable in aqueous solutions and can undergo spontaneous decomposition. wikipedia.org This instability is a key feature that distinguishes them from N-nitrosamines. usp.org The hydrolysis of N-nitrosamides, particularly N-nitrosoureas, in aqueous media leads to the formation of isocyanic acid and a diazoalkane or a diazonium ion, which is a reactive electrophilic species. wikipedia.org

A specific example is the degradation of N-nitroso-hydrochlorothiazide (NO-HCT), an N-nitrosamide drug substance-related impurity. Studies have shown that NO-HCT degrades rapidly in solutions with pH values between 6 and 8. acs.org The degradation of NO-HCT at pH 5 proceeds more slowly. acs.org This highlights the influence of pH on the hydrolytic stability of N-nitrosamides. The decomposition of some N-nitrosamides can be accelerated in the presence of strong acids or bases. nih.gov For instance, decomposition with potassium hydroxide (B78521) solution has been shown to destroy N-nitrosamides, though this can generate carcinogenic diazoalkanes. nih.gov

Formation of Chemical Degradation Products

The degradation of N-nitrosamides results in a variety of stable and transient byproducts, the nature of which depends on the specific N-nitrosamide and the degradation conditions.

Identification of Stable and Transient Byproducts (e.g., Isocyanates, Organic Acids, Amides, Nitramines)

The decomposition of N-nitrosoureas is known to yield isocyanic acid and a methyldiazohydroxide, which can rearrange to a diazonium ion and subsequently a carbenium ion. wikipedia.org In the case of the degradation of N-nitroso-hydrochlorothiazide at neutral to slightly alkaline pH, the main identified degradation products are formaldehyde (B43269), thiatriazine, and an aminobenzenesulfonic acid derivative. acs.org

While specific data for this compound is limited, the degradation products of other N-nitroso compounds provide insight into the potential byproducts. For N-nitrosamines, photolysis and oxidation lead to the formation of smaller amines (like methylamine (B109427) and dimethylamine), nitrite (B80452), nitrate, formaldehyde, and formic acid. nih.govresearchgate.netmdpi.com The oxidation of nitrosamines can also produce nitramines. nih.gov

| N-Nitroso Compound Class | Degradation Process | Identified Degradation Products | Citation |

|---|---|---|---|

| N-Nitrosoureas | Hydrolysis | Isocyanic acid, Diazonium ions, Carbenium ions | wikipedia.org |

| N-Nitroso-hydrochlorothiazide | Hydrolysis (pH 6-8) | Formaldehyde, Thiatriazine, Aminobenzenesulfonic acid derivative | acs.org |

| N-Nitrosamines (general) | Photolysis/Oxidation | Methylamine, Dimethylamine, Nitrite, Nitrate, Formaldehyde, Formic acid, Nitramines | nih.govresearchgate.netmdpi.com |

Environmental Contexts of N-Nitrosamide Degradation